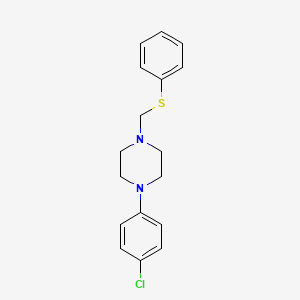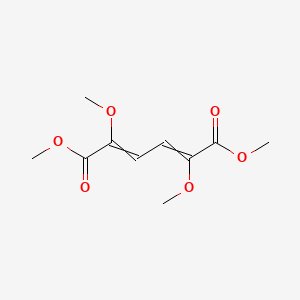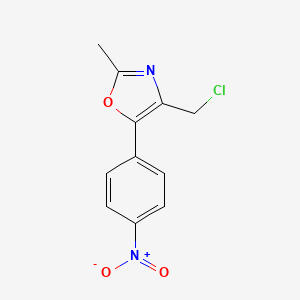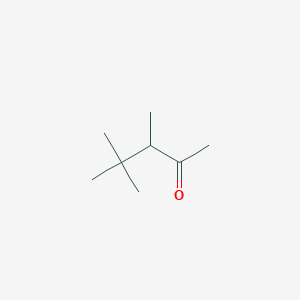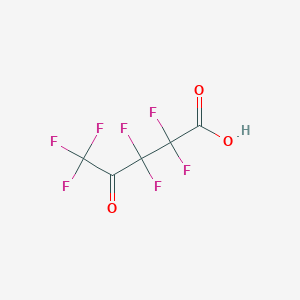phosphaniumolate CAS No. 4936-73-6](/img/structure/B14736337.png)
[(3-Methylbut-3-en-1-yl)oxy](oxo)phosphaniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is a chemical compound with a unique structure that includes a phosphonium group bonded to an oxo group and a 3-methylbut-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate typically involves the reaction of 3-methylbut-3-en-1-ol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 3-methylbut-3-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphonium intermediates.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated by the phosphonium group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
[(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: This compound has a similar structure but contains a sulfonic acid group instead of a phosphonium group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl group but has a different core structure.
Uniqueness
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is unique due to its phosphonium group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
4936-73-6 |
|---|---|
Fórmula molecular |
C5H9O3P |
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
3-methylbut-3-enoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-8-9(6)7/h1,3-4H2,2H3 |
Clave InChI |
YMSUKJPOIKLTOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCO[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

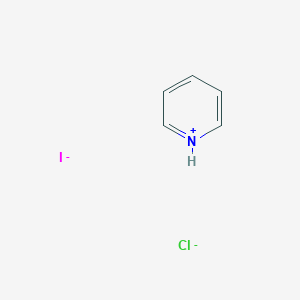
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
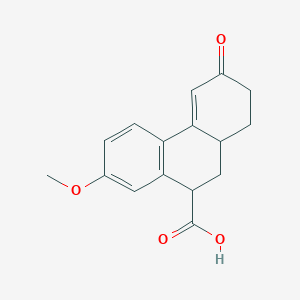
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
